N4-Acetylsulfamethoxazole

Antimicrobial activity Vibrio fischeri Transformation products

Procure N4-Acetylsulfamethoxazole (CAS 21312-10-7), the primary pharmacologically inactive N4-acetylated metabolite of sulfamethoxazole (SMX), as a certified analytical reference standard. Unlike the parent antibiotic SMX, this compound exhibits negligible antimicrobial activity (<10%), higher protein binding (88% vs 67.2% for SMX), and distinct chromatographic retention—making generic substitution with SMX or other sulfonamides scientifically invalid. Essential for constructing calibration curves in LC-MS/MS clinical pharmacokinetic studies, quantifying acetylator phenotype (4.2-fold interindividual variability via NAT1/NAT2), monitoring wastewater effluent contamination where back-transformation occurs, and assessing crop accumulation where metabolite concentrations exceed parent drug levels (roots: 20.36 vs 15.97 μg/g). A definitive standard for accurate SMX metabolism, environmental fate, and food safety exposure research.

Molecular Formula C12H13N3O4S
Molecular Weight 295.32 g/mol
CAS No. 21312-10-7
Cat. No. B027328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Acetylsulfamethoxazole
CAS21312-10-7
SynonymsN-[4-[[(5-Methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide;  4’-Acetyl-3-sulfa-5-methylisoxazole;  N4-Acetylsulfamethoxazole;  N4-Acetylsulfisomezole;  STX 606;  Sulfisomezole-N4-acetate; 
Molecular FormulaC12H13N3O4S
Molecular Weight295.32 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C12H13N3O4S/c1-8-7-12(14-19-8)15-20(17,18)11-5-3-10(4-6-11)13-9(2)16/h3-7H,1-2H3,(H,13,16)(H,14,15)
InChIKeyGXPIUNZCALHVBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4-Acetylsulfamethoxazole CAS 21312-10-7: Analytical Reference Standard for Sulfamethoxazole Metabolite Quantification


N4-Acetylsulfamethoxazole (CAS 21312-10-7), also referred to as N-acetyl sulfamethoxazole or NA-SMX, is the primary N4-acetylated metabolite of the sulfonamide antibiotic sulfamethoxazole (SMX). It is formed endogenously in humans and animals via hepatic N-acetyltransferase enzymes (NAT1/NAT2) [1] and is excreted predominantly unchanged in urine [2]. Unlike the parent antibiotic, this acetylated derivative possesses negligible antimicrobial activity [3], and its primary utility in research and industrial settings lies in its function as a certified analytical reference standard for quantifying SMX metabolism, monitoring environmental contamination, and conducting pharmacokinetic studies.

Why N4-Acetylsulfamethoxazole Cannot Be Substituted with Sulfamethoxazole or Other In-Class Analogs


Generic substitution with the parent compound sulfamethoxazole (SMX) or other sulfonamide antibiotics is scientifically invalid because N4-Acetylsulfamethoxazole serves a fundamentally different analytical and functional purpose. While SMX possesses potent bacteriostatic activity against Gram-positive and Gram-negative organisms, N4-Acetylsulfamethoxazole is pharmacologically inactive, retaining less than 10% of the parent compound's antimicrobial effect [1]. Furthermore, the acetylated metabolite exhibits distinct physicochemical properties, including higher plasma protein binding (88% versus 67.2% for SMX) [2] and reduced lipid solubility [3], which critically alter its chromatographic retention, extraction efficiency, and environmental fate compared to SMX. Using SMX as a surrogate standard for this specific metabolite would produce inaccurate quantitative results in LC-MS/MS assays, invalidate environmental monitoring data where the metabolite fraction must be accounted for separately [4], and fail to capture interindividual variability in acetylation phenotypes [5].

N4-Acetylsulfamethoxazole: Quantitative Differentiation Evidence for Procurement Decisions


Antibacterial Activity: N4-Acetylsulfamethoxazole Retains <10% of Parent SMX Activity

N4-Acetylsulfamethoxazole exhibits minimal residual antibacterial activity compared to the parent compound sulfamethoxazole (SMX). In a study evaluating the antibacterial effects of 11 SMX transformation products, the N4-acetyl derivative retained less than 10% of the growth inhibition effect of SMX on Vibrio fischeri, and less than 5% of the luminescence inhibition effect [1]. An earlier study on N4-acetyl sulphonamide metabolites confirmed that these compounds possess no antimicrobial activity against Escherichia coli 28 PR 271 test strain, and trimethoprim addition did not potentiate them [2].

Antimicrobial activity Vibrio fischeri Transformation products

Urinary Excretion: N4-Acetylsulfamethoxazole Represents 43.5% of Administered Dose vs. 14.4% for Parent SMX

In a clinical pharmacokinetic study of seven healthy human volunteers receiving an 800 mg oral dose of sulfamethoxazole, the N4-acetyl metabolite constituted the predominant urinary excretory product, accounting for 43.5 ± 5.6% of the administered dose. In direct contrast, unchanged parent sulfamethoxazole represented only 14.4 ± 3.4% of urinary excretion [1]. Other metabolites including Sgluc (9.8 ± 2.6%), N4SOH (5.3 ± 1.0%), and SOH (3.0 ± 1.0%) were quantitatively minor.

Pharmacokinetics Renal excretion Human metabolism

Plasma Protein Binding: N4-Acetylsulfamethoxazole Shows 88% Binding vs. 67.2% for Parent SMX

Acetylation at the N4 position significantly alters the protein binding characteristics of the sulfamethoxazole molecule. In the same clinical pharmacokinetic study, the plasma protein binding of sulfamethoxazole was measured at 67.2%, whereas acetylation to N4-Acetylsulfamethoxazole increased protein binding to 88% [1]. This 20.8 percentage-point increase reflects a substantial change in the compound's distribution and free fraction in circulation.

Protein binding Pharmacokinetics Plasma distribution

Rice Plant Accumulation: N4-Acetylsulfamethoxazole Achieves 20.36 μg/g in Roots vs. 15.97 μg/g for SMX

In a 2024 study investigating the transformation behavior and phytotoxicity of sulfamethoxazole and its metabolite in rice (Oryza sativa L.), N4-Acetylsulfamethoxazole (NASMX) demonstrated significantly higher accumulation capacity than the parent compound. Root concentrations of NASMX reached 20.36 ± 1.98 μg/g, compared to 15.97 ± 2.53 μg/g for SMX. In shoots, NASMX accumulated to 5.62 ± 1.17 μg/g versus 3.22 ± 0.789 μg/g for SMX [1]. Notably, NASMX also transformed back into SMX within rice plants, a novel finding with implications for food safety risk assessment [1].

Environmental fate Phytoremediation Plant uptake

Analytical Purity Specification: ≥98.5% by HPLC with ≤0.5% Water Content

Certified analytical reference standard grade N4-Acetylsulfamethoxazole is specified with an assay of ≥98.5% purity as determined by high-performance liquid chromatography (HPLC), and a water content of ≤0.5% . This high-purity specification, delivered in neat format suitable for gas chromatography (GC) as well as HPLC applications, ensures the accuracy and reproducibility required for validated analytical methods.

Analytical standard HPLC Quality control

N4-Acetylsulfamethoxazole: Optimal Procurement and Application Scenarios


LC-MS/MS Quantification of Sulfamethoxazole Metabolites in Human Plasma and Urine for Pharmacokinetic Studies

Procure N4-Acetylsulfamethoxazole analytical reference standard for constructing calibration curves and validating LC-MS/MS methods in clinical pharmacokinetic investigations. Given that this metabolite constitutes 43.5 ± 5.6% of urinary excretion following SMX administration and exhibits distinct protein binding (88%) compared to the parent compound (67.2%) [1], accurate quantification requires a certified reference material. This standard enables precise determination of acetylator phenotype, which exhibits 4.2-fold interindividual variability across donors due to NAT1/NAT2 enzyme activity differences [2].

Wastewater and Environmental Monitoring for Antibiotic Residue Fate Assessment

Utilize N4-Acetylsulfamethoxazole reference standard in environmental analytical workflows assessing sulfonamide contamination in wastewater treatment plant effluents. Research demonstrates that the metabolite fraction must be quantified separately from the parent compound to correctly assess SMX fate, as the metabolite undergoes back-transformation in aquatic systems [1]. Analytical methods validated for primary, secondary, and tertiary effluents using this standard achieve recoveries generally above 80% and combined measurement uncertainty between 2 and 18% [1].

Food Safety and Crop Contamination Risk Assessment

Deploy N4-Acetylsulfamethoxazole as an analytical standard for quantifying antibiotic metabolite accumulation in agricultural crops. Evidence from rice plant studies shows the metabolite accumulates at higher concentrations than the parent drug (roots: 20.36 vs. 15.97 μg/g; shoots: 5.62 vs. 3.22 μg/g) [1]. Furthermore, the metabolite undergoes back-transformation to the active parent compound SMX within plant tissues [1], making accurate quantification of both species essential for comprehensive food safety exposure assessment.

In Vitro Metabolism Studies of N-Acetyltransferase Enzyme Activity

Employ N4-Acetylsulfamethoxazole as a reference standard in in vitro hepatic metabolism assays using human liver microsomes, S9 fractions, or primary human hepatocytes. This compound serves as the definitive product standard for measuring SMX N-acetylation activity, which correlates with both NAT1 activity (r = 0.576, P = 0.006) and NAT2 activity (r = 0.459, P = 0.036) [1]. The standard is essential for investigating the interindividual variability in SMX metabolism that may influence idiosyncratic drug-induced liver injury risk.

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